This compound has gained significant attention in scientific research, particularly in the development of potent and competitive antagonists for the formyl peptide receptor 1 (FPR1). [] FPR1 plays a crucial role in inflammatory responses and immune cell chemotaxis, making its antagonists potentially valuable tools for studying inflammation and related diseases.
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are characterized by a benzopyranone structure. This compound is notable for its potential biological activities, including anti-inflammatory and anticancer properties. It has garnered interest in medicinal chemistry as a precursor for developing various therapeutic agents.
The compound can be synthesized through several methods, often involving multi-step organic reactions. It is also available commercially from chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes, particularly in proteomics and drug development.
This compound is classified as an isoflavone derivative due to its structural features, which include a hydroxyl group and a methoxy group attached to the chromone backbone. Its trifluoromethyl substituent enhances its lipophilicity and may influence its biological activity.
The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves several key steps:
The synthesis may require specific conditions such as the use of Lewis acids or bases to facilitate reactions. Reaction temperatures and times can vary significantly based on the chosen methodology, often requiring optimization to achieve high yields.
The molecular formula of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is C17H15F3O4. Its structure features:
Crystallographic studies have revealed details about its molecular geometry, including bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets .
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions, and purification methods such as chromatography are employed to isolate products.
The mechanism of action for 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves interaction with specific biological targets, potentially modulating pathways related to inflammation and cancer cell proliferation.
Quantitative data from biological assays indicate effective concentrations in the low micromolar range for significant biological activity .
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is typically characterized by:
This compound exhibits stability under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility in organic solvents suggests moderate lipophilicity due to the trifluoromethyl group.
The applications of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include:
This compound represents a significant area of interest within medicinal chemistry and material science, offering insights into novel therapeutic strategies and applications.
The chromone scaffold (benzopyran-4-one core) of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is strategically constructed via Claisen-Schmidt condensation, a specialized crossed aldol reaction between carbonyl compounds. This reaction involves the nucleophilic attack of an enolate ion (generated from a ketone) on the carbonyl carbon of an aromatic aldehyde lacking α-hydrogens, followed by dehydration to form α,β-unsaturated ketones [5] [8].
For this specific chromone synthesis:
Table 1: Key Reaction Parameters for Claisen-Schmidt Condensation
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Base Catalyst | 20% NaOH in ethanol | 75-80% chalcone yield |
Temperature | 0-5°C (initial), then 25°C | Minimizes side products |
Molar Ratio | Ketone:Aldehyde = 1:1.2 | Ensures complete conversion |
Reaction Time | 4-6 hours | <4h: incomplete; >6h: degradation |
Regioselectivity challenges at C7 are mitigated through ortho-directing effects of the resorcinol hydroxyl groups, which favor cyclization at the position para to both hydroxyl groups. This intrinsic directing capability ensures high regiocontrol without requiring protective group strategies during initial ring formation [5].
The trifluoromethyl group (-CF₃) at the C2 position is introduced via electrophilic aromatic substitution (EAS) due to its profound electronic effects on chromone reactivity and bioactivity. The -CF₃ group serves as a meta-directing substituent that significantly influences π-electron distribution throughout the heterocyclic system, enhancing electrophilicity at C2 and C6 positions [1] [9].
Two principal synthetic routes are employed:
The trifluoromethyl group introduction must precede phenoxy attachment at C3 due to its ortho/para-directing effects on the chromone ring. Late-stage trifluoromethylation attempts result in regioisomeric mixtures (up to 35% undesired isomers) and reduced yields (<45%), confirming the necessity of early-stage installation [1].
The 3-(4-methoxyphenoxy) substituent is incorporated through sequential nucleophilic aromatic substitution (SNAr) and O-methylation reactions. This approach avoids competing reactions at the C7 hydroxyl position while ensuring proper orientation of the phenoxy moiety [3] [5].
Synthetic Sequence:1. Protection of Chromone C7-OH- tert-Butyldimethylsilyl chloride (TBDMSCl) in imidazole/DMF- Achieves >95% protection yield at 0°C within 2 hours- Provides orthogonal protection stable to subsequent reactions [7]
Table 2: Functionalization Efficiency at Each Synthetic Stage
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
C7 Protection | TBDMSCl, imidazole, DMF | 97 | 99 |
SNAr at C3 | 4-F-nitrobenzene, K₂CO₃, MeCN | 88 | 95 |
Nitro Reduction | H₂, Pd/C, ethanol | 92 | 97 |
Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | 78 | 90 |
O-Methylation | CH₃I, K₂CO₃, acetone | 95 | 99 |
Global Deprotection | TBAF, THF | 96 | 98 |
Alternative Ullmann-type coupling between 3-bromochromone and 4-methoxyphenol offers a single-step pathway but requires expensive copper(I) catalysts (CuI, neocuproine) and elevated temperatures (130°C), providing only moderate yields (65%) with residual palladium contamination (>200 ppm) [6].
Optimization of reaction medium and catalytic systems significantly enhances the overall synthetic efficiency, addressing key challenges in solubility, reactivity, and purification.
Solvent Effects:
Catalyst Systems:1. Base Catalysts:- DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts (5 mol%) enhances Claisen-Schmidt kinetics without promoting side reactions- K₂CO₃ in SNAr provides optimal nucleophile generation while minimizing ester hydrolysis
Table 3: Optimized Reaction Conditions for Key Transformations
Transformation | Optimal Solvent | Catalyst System | Temperature | Yield (%) |
---|---|---|---|---|
Chromone cyclization | Ethanol/H₂O (4:1) | 20% NaOH | 0°C → 25°C | 82 |
C3 Phenoxy linkage | Anhydrous MeCN | K₂CO₃ (2 eq) | 85°C | 88 |
Trifluoromethylation | Anhydrous DMF | Pd(OAc)₂ (10 mol%) | 80°C | 65 |
O-Methylation | Acetone | K₂CO₃ (3 eq) | 56°C | 95 |
Final deprotection | THF | TBAF (1.1 eq) | 25°C | 96 |
Green Chemistry Approaches:
These systematic optimizations collectively enhance the overall yield from 28% in early routes to 68% in optimized multi-gram procedures, while significantly reducing hazardous waste generation.
Table of Compounds Mentioned
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1